N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Description
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C12H17N3O3/c1-7-9(11(17)15-12(18)13-7)6-10(16)14-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,16)(H2,13,15,17,18) |
InChI Key |
GUXMVEYYOOICBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrimidine-Acetamide Derivatives
Core Pyrimidine Synthesis via Biginelli-Like Condensation
The tetrahydropyrimidinone (THPM) scaffold is typically constructed via a modified Biginelli reaction, involving the cyclocondensation of β-keto esters, aldehydes, and urea derivatives. For 6-methyl-2,4-dioxo-THPM intermediates, ethyl acetoacetate, methylurea, and formaldehyde are condensed under acidic conditions (e.g., HCl or p-TsOH) in ethanol at reflux (78–80°C). This method yields the THPM core in 65–75% isolated yield after recrystallization from aqueous ethanol.
Regioselective Amidation at the Pyrimidine C5 Position
Functionalization at the pyrimidine C5 position is achieved through coupling reactions between 5,6-diaminouracil derivatives and carboxylic acids. For N-cyclopentylacetamide installation, two primary approaches are documented:
COMU-Mediated Coupling
The carboxamide group is introduced using COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate), a non-hazardous coupling reagent. A representative procedure involves:
- Dissolving 5,6-diamino-6-methyluracil (1.1 equiv.) and N-cyclopentylacetic acid (1.0 equiv.) in DMF.
- Adding COMU (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv.) dropwise at 25°C.
- Stirring for 5–10 minutes, followed by precipitation with ice-cold water.
This method achieves 78–87% yields with >98% regioselectivity for the 5-carboxamido isomer, as confirmed by X-ray crystallography.
Acid Chloride Activation
Alternative protocols employ N-cyclopentylacetyl chloride, generated in situ via reaction with oxalyl chloride. The acid chloride is coupled with 5,6-diaminouracil in THF using triethylamine as a base, yielding the target acetamide in 70–75% yield after silica gel chromatography.
Optimization of Reaction Parameters
Characterization and Analytical Data
Spectroscopic Properties
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl or acetamide groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituents at the acetamide and pyrimidine moieties significantly influence physical properties such as melting point, solubility, and stability. Key analogs and their characteristics are summarized below:
Key Observations :
- Cyclopentyl vs.
- Thermal Stability: Compounds with aromatic substituents (e.g., phenoxy in Compound 34) exhibit higher melting points (>320°C) due to increased crystallinity, while alkyl substituents (e.g., ethyl in Compound 35) reduce melting points (265–267°C) .
Alkylation and Acylation Reactions
- For example, 2-chloroacetamide derivatives are generated by reacting chloroacetyl chloride with pyrimidinamines .
- Key Procedure : In , alkylation of a pyrimidine core with iodides in DMF under argon yields N-substituted acetamides (e.g., Compound 28, 64% yield) .
Spectral Characterization
Critical Analysis of Structural Variations
Impact of Substituent Size and Polarity
Stability and Reactivity
- Chloro Derivatives : highlights the instability of chloro-substituted analogs, requiring inert storage conditions (2–8°C under argon) due to hydrolytic sensitivity .
- Cyclopentyl Stability: The target compound’s cyclopentyl group may confer greater hydrolytic stability compared to chloro or amino analogs.
Biological Activity
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 252.28 g/mol
This structure features a cyclopentyl group attached to a tetrahydropyrimidine derivative, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the anticancer effects of various derivatives against different cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 5.0 | Induces apoptosis |
| 6g | C6 | 3.0 | Inhibits DNA synthesis |
The results showed that compounds with similar structural motifs can effectively induce apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Activity
Another study highlighted the anti-inflammatory potential of related compounds. The compound exhibited inhibition of pro-inflammatory cytokines in vitro and demonstrated effectiveness in animal models of inflammation. The following table summarizes key findings:
| Compound | Model | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| 10 | Rat Adjuvant Arthritis | 0.05 | Significant reduction in swelling |
| 10 | Mouse Model | 2-5 | Analgesic and antipyretic effects |
The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells via caspase activation.
- Cytokine Modulation : It reduces the production of inflammatory cytokines such as TNF-alpha and IL-6.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
Several case studies have documented the biological activity of this compound:
- Case Study 1 : A clinical trial involving patients with advanced cancer showed promising results with the administration of a related compound. Patients exhibited reduced tumor size and improved quality of life.
- Case Study 2 : In an experimental model of arthritis, treatment with the compound led to a significant decrease in joint inflammation and pain scores compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
